![molecular formula C14H20N4O2S B1392607 {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine CAS No. 1242866-48-3](/img/structure/B1392607.png)
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is characterized by a benzimidazole ring substituted with a methyl group and a pyrrolidin-1-ylsulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Synthesis Techniques
A study by Stroganova et al. (2013) explored the synthesis of benzimidazoles, including structures similar to {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, through intramolecular cyclization. This method demonstrated the impact of the amine's nature on cyclization outcomes, contributing to the synthetic chemistry of benzimidazole derivatives (Stroganova et al., 2013).
Pharmacological Research
Grimwood et al. (2011) investigated a compound structurally similar to {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, focusing on its high affinity as a κ-opioid receptor antagonist. This research is significant for understanding the pharmacological potential of benzimidazole derivatives in treating conditions like depression and addiction disorders (Grimwood et al., 2011).
Potential Antiarrhythmic and Antiserotonin Activity
Zhukovskaya et al. (2017) synthesized dialkylaminobenzimidazoles, related to the chemical , and studied their potential antiarrhythmic and antiserotonin activities. This research highlights the therapeutic potential of benzimidazole derivatives in cardiovascular and neurological applications (Zhukovskaya et al., 2017).
Antineoplastic and Antifilarial Agents
Research by Ram et al. (1992) on benzimidazole-2-carbamates, related to {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, demonstrated significant antineoplastic and antifilarial activities. This suggests the potential use of similar compounds in cancer and parasitic worm infection treatments (Ram et al., 1992).
Fluorescence Applications
Wei et al. (2006) investigated tridentate ligands derived from benzimidazole for developing fluorescence applications. This research is essential for understanding how modifications to the benzimidazole structure, like in {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, can be utilized in imaging and diagnostic techniques (Wei et al., 2006).
Intermediate in Antibiotic Synthesis
Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation. This study underscores the role of similar compounds in developing new antibiotics (Fleck et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-11-16-13-10-12(4-5-14(13)18(11)9-6-15)21(19,20)17-7-2-3-8-17/h4-5,10H,2-3,6-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHBBZCHAILDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)
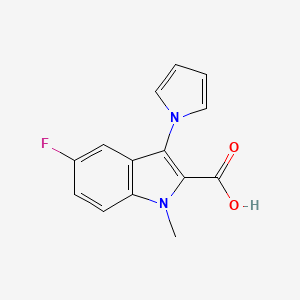
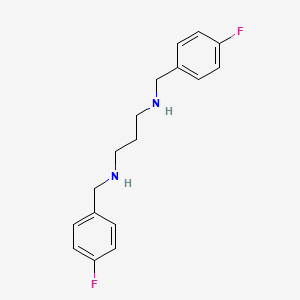
![Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate](/img/structure/B1392531.png)
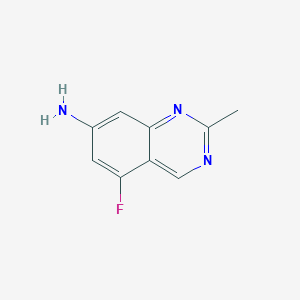
![(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1392535.png)
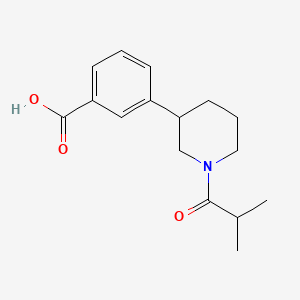
![3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B1392537.png)
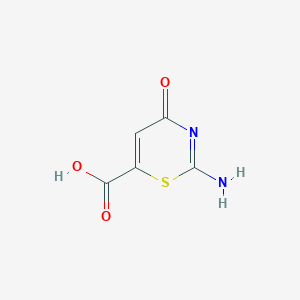
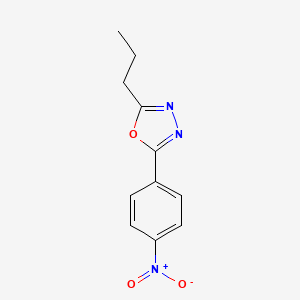
![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)
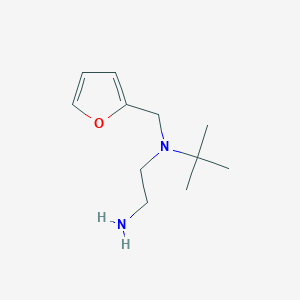
![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)